molecular formula C66H83N19O20S B12395230 Dabcyl-AGHDAHASET-Edans

Dabcyl-AGHDAHASET-Edans

Cat. No.: B12395230
M. Wt: 1494.5 g/mol
InChI Key: UGDCNFHRPWMCTG-BKIUMFBWSA-N
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Description

Dabcyl-AGHDAHASET-Edans is a biologically active peptide used primarily as a substrate in fluorescence resonance energy transfer (FRET) assays. This compound is labeled with the EDANS/DABCYL FRET pair and contains a crucial cleavage site derived from the C-terminal region of the Staphylococcus epidermidis pre-SceD protein . The compound is used to study the activity of type I signal peptidase (SPase1) and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dabcyl-AGHDAHASET-Edans is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence {Dabcyl}-Ala-Gly-His-Asp-Ala-His-Ala-Ser-Glu-Thr-{Edans} is assembled step-by-step on a solid support. The Dabcyl and Edans groups are incorporated at the N- and C-termini of the peptide, respectively . The synthesis involves the use of Fmoc-protected amino acids and coupling reagents such as HBTU or HATU. The final product is cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product. Quality control measures, including mass spectrometry and analytical HPLC, are implemented to verify the identity and purity of the peptide.

Chemical Reactions Analysis

Types of Reactions: Dabcyl-AGHDAHASET-Edans primarily undergoes enzymatic cleavage reactions. The peptide is designed to be a substrate for type I signal peptidase (SPase1), which cleaves the peptide at the specific cleavage site .

Common Reagents and Conditions: The enzymatic cleavage of this compound is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and enzyme preparations of SPase1.

Major Products Formed: The major products formed from the enzymatic cleavage of this compound are the individual peptide fragments resulting from the cleavage at the specific site. The cleavage separates the Dabcyl and Edans groups, leading to an increase in fluorescence signal due to the disruption of FRET .

Scientific Research Applications

Dabcyl-AGHDAHASET-Edans is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in FRET-based assays to study the activity of type I signal peptidase (SPase1) . The compound is also used in high-throughput screening of SPase1 inhibitors, which has implications in the development of novel antimicrobial agents . Additionally, this compound is employed in studies involving protein-protein interactions and enzyme kinetics.

Mechanism of Action

The mechanism of action of Dabcyl-AGHDAHASET-Edans involves its role as a substrate for type I signal peptidase (SPase1). The enzyme recognizes and cleaves the peptide at the specific cleavage site, separating the Dabcyl and Edans groups . This cleavage disrupts the FRET pair, leading to an increase in fluorescence signal, which can be measured to assess enzyme activity. The molecular targets involved in this process are the peptide bonds within the substrate that are recognized and cleaved by SPase1 .

Comparison with Similar Compounds

Dabcyl-AGHDAHASET-Edans is unique due to its specific sequence and labeling with the EDANS/DABCYL FRET pair. Similar compounds include other FRET-based peptide substrates labeled with different fluorophore-quencher pairs, such as Dabcyl-KTSAVLQSGFRKME-Edans and Dabcyl-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-Edans . These compounds also serve as substrates for various proteases and are used in similar enzymatic assays. this compound is specifically designed for studying SPase1 activity, making it particularly valuable in research focused on this enzyme.

Properties

Molecular Formula

C66H83N19O20S

Molecular Weight

1494.5 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C66H83N19O20S/c1-34(74-60(96)38-13-15-39(16-14-38)83-84-40-17-19-43(20-18-40)85(5)6)57(93)71-30-53(88)77-48(25-41-28-67-32-72-41)64(100)80-50(27-55(91)92)63(99)76-35(2)58(94)79-49(26-42-29-68-33-73-42)62(98)75-36(3)59(95)81-51(31-86)65(101)78-47(21-22-54(89)90)61(97)82-56(37(4)87)66(102)70-24-23-69-46-11-7-10-45-44(46)9-8-12-52(45)106(103,104)105/h7-20,28-29,32-37,47-51,56,69,86-87H,21-27,30-31H2,1-6H3,(H,67,72)(H,68,73)(H,70,102)(H,71,93)(H,74,96)(H,75,98)(H,76,99)(H,77,88)(H,78,101)(H,79,94)(H,80,100)(H,81,95)(H,82,97)(H,89,90)(H,91,92)(H,103,104,105)/t34-,35-,36-,37+,47-,48-,49-,50-,51-,56-/m0/s1

InChI Key

UGDCNFHRPWMCTG-BKIUMFBWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)CNC(=O)[C@H](C)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)O

Canonical SMILES

CC(C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C(C)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)O

Origin of Product

United States

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